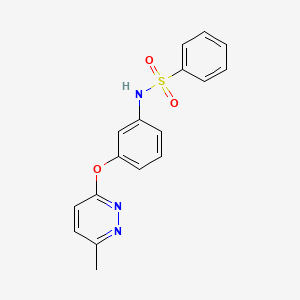

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-13-10-11-17(19-18-13)23-15-7-5-6-14(12-15)20-24(21,22)16-8-3-2-4-9-16/h2-12,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNQYIWBQXHQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide typically involves the following steps:

Formation of the 6-methylpyridazin-3-yloxy intermediate: This step involves the reaction of 6-methylpyridazine with an appropriate halogenated phenol under basic conditions to form the 6-methylpyridazin-3-yloxy intermediate.

Coupling with benzenesulfonamide: The intermediate is then coupled with benzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or microbial growth.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Core structure : Benzenesulfonamide.

- Substituents : 6-methylpyridazin-3-yloxy group on the phenyl ring.

Comparative Analysis:

a. 4-Amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide (BAY5400, Bactolin)

- Substituents: Chlorine at the 6-position of pyridazine and an amino group on the sulfonamide .

- The amino group improves aqueous solubility compared to the methyl-substituted target compound.

b. 2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921535-12-8)

- Substituents : Ethoxy, isopropyl, and 6-oxo-3-phenylpyridazine groups .

- Impact: The ethoxy and isopropyl groups increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability.

c. N-{3-[5-(Trifluoromethyl)-2-pyridinyl]phenyl}benzenesulfonamide

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₆N₃O₃S | 342.4 | 6-methylpyridazin-3-yloxy | ~2.8 |

| BAY5400 | C₁₁H₁₀ClN₃O₂S | 299.7 | 6-chloro, 4-amino | ~1.5 |

| CAS 921535-12-8 | C₂₃H₂₇N₃O₄S | 441.5 | Ethoxy, isopropyl, 6-oxo | ~3.5 |

| N-{3-[5-(CF₃)-2-pyridinyl]phenyl}benzenesulfonamide | C₁₈H₁₄F₃N₃O₂S | 403.4 | 5-trifluoromethylpyridinyl | ~3.2 |

Notes:

- The target compound’s methyl group balances moderate lipophilicity, favoring both solubility and permeability.

- Chlorine in BAY5400 reduces logP but may introduce metabolic liabilities (e.g., dehalogenation) .

- The trifluoromethyl group in the pyridine derivative increases logP and metabolic resistance .

Research Implications

- Substituent Effects : Methyl groups offer metabolic stability, while halogens (Cl, CF₃) modulate electronic and steric properties.

- Design Strategies : Pyridazine rings with electron-donating groups (e.g., methyl) may optimize pharmacokinetics, whereas electron-withdrawing groups (e.g., CF₃) enhance target engagement.

Biological Activity

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that suggests potential biological activity. The compound's design incorporates a benzenesulfonamide core, which has been associated with various therapeutic applications, particularly in medicinal chemistry.

Structural Overview

The compound features a 6-methylpyridazin-3-yl moiety linked through an ether bond to a phenyl group, which is further connected to a benzenesulfonamide group. This structural arrangement allows for diverse interactions with biological targets, potentially influencing its pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with benzenesulfonamide structures have demonstrated activity against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.

The mechanism by which this compound exerts its biological effects may involve the following:

- Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that lead to therapeutic effects.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the potential biological activities of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(4-(6-methylpyridazin-3-yloxy)phenyl)benzenesulfonamide | Lacks methoxy group | Antimicrobial properties |

| 4-methoxy-N-(4-(6-methylpyridazin-3-yloxy)phenyl)benzenesulfonamide | Lacks chlorine atom | Potential anti-inflammatory effects |

| N-(4-(6-methylpyridazin-3-yloxy)-2-nitroaniline | Contains nitro group instead of methoxy | Investigated for anticancer activity |

Case Studies and Research Findings

Recent studies have evaluated the biological activities of similar compounds:

- Anticancer Activity : A study on pyridazine derivatives showed promising results against various cancer cell lines, with IC50 values indicating significant cytotoxicity (e.g., IC50 = 7.01 µM for HeLa cells) .

- Antimicrobial Testing : Research on related benzenesulfonamides demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide group plays a crucial role in antimicrobial activity .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide and its derivatives?

The synthesis typically involves coupling a substituted phenyl ether with a sulfonamide moiety. For example, benzenesulfonamide derivatives are synthesized via nucleophilic substitution or Suzuki coupling reactions, as seen in analogous compounds like N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide derivatives . Key steps include activating the pyridazine ring for ether formation (e.g., using 6-methylpyridazin-3-ol) and introducing the sulfonamide group via sulfonyl chloride intermediates. Reaction optimization (solvent, temperature, catalysts) is critical for yield improvement.

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray crystallography (e.g., monoclinic P21/c space group parameters) and spectroscopic methods (NMR, IR, UV-Vis) are standard. For example, crystal structure analysis of related sulfonamides reveals bond angles and torsion angles critical for conformational stability . Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Anticancer activity can be assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs like doxorubicin. Enzymatic inhibition studies (e.g., COX-2, carbonic anhydrase) may use fluorometric or colorimetric assays . Dose-response curves and selectivity indices should be calculated to prioritize lead compounds.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyridazine or phenyl rings) affect biological activity?

SAR studies on analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) show that electron-withdrawing groups (Cl, CF3) enhance receptor binding affinity, while bulky substituents reduce solubility . For example, replacing the 6-methyl group on pyridazine with a methoxy group increases metabolic stability but may alter target engagement . Combinatorial libraries and molecular docking (e.g., using AutoDock Vina) can identify optimal substituent patterns .

Q. What strategies resolve contradictions in activity data across different biological assays?

Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic limitations. Solutions include:

- ADMET profiling : Measure logP, plasma protein binding, and metabolic stability (e.g., microsomal assays) .

- Target engagement validation : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .

- Orthogonal assays : Compare results across multiple cell lines or animal models to rule out assay-specific artifacts .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Transcriptomic/proteomic profiling : RNA-seq or SILAC-based proteomics can identify differentially expressed pathways in treated cells .

- CRISPR-Cas9 screens : Knockout candidate targets (e.g., kinases, GPCRs) to assess resistance or sensitization .

- Inhibitor co-treatment studies : Combine with known pathway inhibitors (e.g., 5-HT6 receptor antagonists) to probe synergistic or antagonistic effects .

Methodological Guidance

Q. What computational tools are recommended for molecular modeling of this sulfonamide?

- Docking : AutoDock, Glide (Schrödinger Suite) for target binding prediction (e.g., COX-2, 5-HT6 receptors) .

- MD simulations : GROMACS or AMBER to study conformational dynamics in aqueous or membrane environments .

- QSAR modeling : Use MOE or RDKit to correlate structural descriptors (e.g., topological polar surface area) with activity .

Q. How should researchers optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) .

- Continuous flow chemistry : Reduces side reactions and improves yield consistency for intermediates like 6-methylpyridazin-3-ol derivatives .

- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.